Europium-151

Übersicht

Beschreibung

Europium-151 is a stable isotope of the rare-earth element europium, which belongs to the lanthanide series of the periodic table. Europium is known for its high reactivity and unique luminescent properties, making it valuable in various technological and scientific applications. This compound constitutes approximately 47.81% of naturally occurring europium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Europium-151 can be prepared through the reduction of europium oxide (Eu2O3) using a reducing agent such as calcium or lanthanum metal at high temperatures. The reaction can be represented as: [ \text{Eu}_2\text{O}_3 + 3\text{Ca} \rightarrow 2\text{Eu} + 3\text{CaO} ]

Industrial Production Methods

Industrial production of this compound involves the extraction of europium from rare-earth minerals such as monazite and bastnasite. The extracted europium is then separated from other rare-earth elements through ion-exchange and solvent extraction techniques. The final step involves the reduction of europium oxide to metallic europium using high-temperature reduction methods .

Analyse Chemischer Reaktionen

Types of Reactions

Europium-151 undergoes various chemical reactions, including:

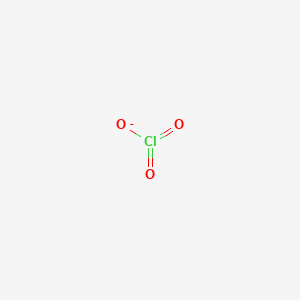

Oxidation: Europium readily oxidizes in air to form europium oxide (Eu2O3).

Reduction: Europium can be reduced from its oxide form using calcium or lanthanum.

Substitution: Europium can form compounds with other elements through substitution reactions.

Common Reagents and Conditions

Oxidation: Exposure to air or oxygen.

Reduction: High-temperature reduction using calcium or lanthanum.

Substitution: Reactions with halogens or other reactive elements.

Major Products

Europium Oxide (Eu2O3): Formed through oxidation.

Metallic Europium: Produced through reduction of europium oxide.

Europium Halides: Formed through substitution reactions with halogens

Wissenschaftliche Forschungsanwendungen

Europium-151 has a wide range of applications in scientific research, including:

Luminescent Materials: Used in the production of red phosphors for television screens and computer monitors.

Medical Imaging: Utilized in scintillators for X-ray tomography and as contrast agents in magnetic resonance imaging (MRI).

Materials Science: Employed in the development of new materials with specific luminescent or magnetic properties.

Nuclear Resonant Vibrational Spectroscopy (NRVS): Used in combination with iron-57 for studying the vibrational properties of europium-containing complexes .

Wirkmechanismus

The mechanism by which europium-151 exerts its effects is primarily through its luminescent properties. When this compound is excited by an external energy source, it emits light, making it valuable in various luminescent applications. In medical imaging, this compound acts as a contrast agent by enhancing the visibility of internal structures through its interaction with magnetic fields and radiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Europium-153: Another stable isotope of europium, constituting approximately 52.19% of naturally occurring europium.

Samarium-151: A similar rare-earth element with comparable properties.

Gadolinium-151: Another lanthanide with similar chemical behavior.

Uniqueness of Europium-151

This compound is unique due to its specific isotopic properties and its ability to form highly efficient luminescent materials. Its stable nature and distinct luminescent characteristics make it particularly valuable in applications such as display technologies and medical imaging .

Eigenschaften

IUPAC Name |

europium-151 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPBJKLSAFTDLK-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[151Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932091 | |

| Record name | (~151~Eu)Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.91986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14378-48-4 | |

| Record name | Europium, isotope of mass 151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~151~Eu)Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)